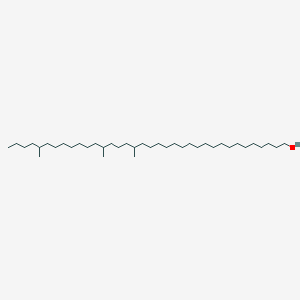
20,24,32-Trimethylhexatriacontan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
20,24,32-Trimethylhexatriacontan-1-OL: is a long-chain primary fatty alcohol. It is a derivative of hexatriacontane, where three methyl groups are substituted at positions 20, 24, and 32, and a hydroxyl group is attached to the first carbon atom. This compound is part of a class of ultra-long-chain fatty alcohols, which are known for their significant roles in various biological and industrial processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 20,24,32-Trimethylhexatriacontan-1-OL typically involves the following steps:
Starting Material: The synthesis begins with hexatriacontane, a long-chain hydrocarbon.
Hydroxylation: The terminal hydroxyl group is introduced via oxidation of the terminal methyl group using reagents like potassium permanganate or osmium tetroxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using similar methods but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques like distillation and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 20,24,32-Trimethylhexatriacontan-1-OL can undergo oxidation to form corresponding aldehydes and carboxylic acids.
Reduction: It can be reduced to form the corresponding hydrocarbon.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄).
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst.
Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃).
Major Products:
Oxidation: Hexatriacontanoic acid, hexatriacontanal.
Reduction: Hexatriacontane.
Substitution: Various alkyl halides depending on the substituting agent used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a model compound in studies of long-chain alcohols and their properties.
- Investigated for its role in the synthesis of complex organic molecules.
Biology:
- Studied for its potential role in cell membrane structure and function due to its long hydrophobic chain.
Medicine:
- Explored for its potential use in drug delivery systems, leveraging its ability to integrate into lipid bilayers.
Industry:
- Utilized in the production of surfactants and emulsifiers.
- Employed in the formulation of cosmetics and personal care products due to its moisturizing properties .
Wirkmechanismus
The mechanism of action of 20,24,32-Trimethylhexatriacontan-1-OL involves its integration into lipid bilayers due to its long hydrophobic chain. This integration can affect membrane fluidity and permeability. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s interaction with other molecules and cellular components .
Vergleich Mit ähnlichen Verbindungen
Triacontan-1-ol: A long-chain primary fatty alcohol with a similar structure but without the methyl substitutions.
Tetratriacontan-1-ol: Another long-chain alcohol with a longer carbon chain but no methyl substitutions.
32-Methyltetratriacontan-1-ol: Similar in structure but with only one methyl substitution at position 32
Uniqueness: 20,24,32-Trimethylhexatriacontan-1-OL is unique due to its specific pattern of methyl substitutions, which can influence its physical and chemical properties, such as melting point, solubility, and reactivity. These unique properties make it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
121690-65-1 |
|---|---|
Molekularformel |
C39H80O |
Molekulargewicht |
565.1 g/mol |
IUPAC-Name |
20,24,32-trimethylhexatriacontan-1-ol |
InChI |
InChI=1S/C39H80O/c1-5-6-30-37(2)31-26-22-20-23-27-33-39(4)35-29-34-38(3)32-25-21-18-16-14-12-10-8-7-9-11-13-15-17-19-24-28-36-40/h37-40H,5-36H2,1-4H3 |
InChI-Schlüssel |
KYWQYNRZOJSPNQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C)CCCCCCCC(C)CCCC(C)CCCCCCCCCCCCCCCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-Dimethyl-4-[(E)-(2-methyl-1H-benzimidazol-6-yl)diazenyl]aniline](/img/structure/B14293054.png)


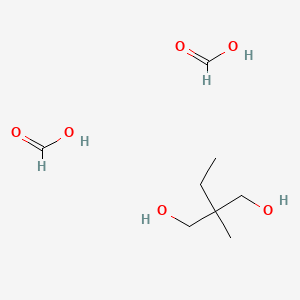
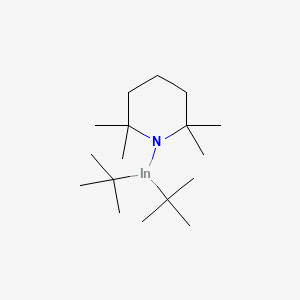
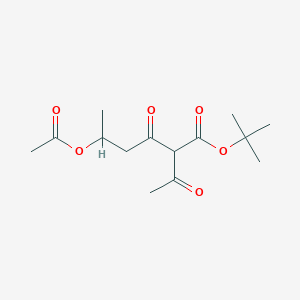
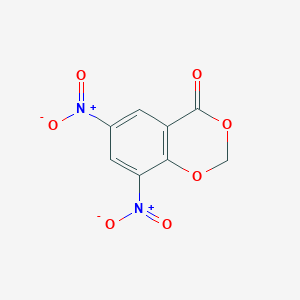
![1-Chloro-7-oxo-7lambda~5~-[1,4]benzoxazino[2,3-b]phenoxazine](/img/structure/B14293116.png)

![3-(3-Phenyl-1H-pyrazol-1-yl)-1H-1lambda~6~-thieno[3,4-d][1,2]thiazole-1,1-dione](/img/structure/B14293129.png)

![5-(2,2-Diphenylethenyl)-11-hexyl-11H-benzo[a]carbazole](/img/structure/B14293142.png)


